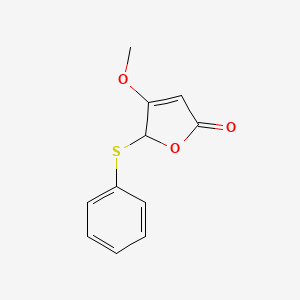
4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a methoxy group at the 4-position and a phenylsulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one typically involves the reaction of a furan derivative with appropriate substituents. One common method includes the use of a furan ring precursor, which undergoes substitution reactions to introduce the methoxy and phenylsulfanyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, may also be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products with different functional groups replacing the methoxy or phenylsulfanyl groups.
Scientific Research Applications
4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-5-(phenylsulfanyl)furan-2(5H)-one include other furan derivatives with different substituents, such as:
- 4-Methoxy-5-(methylsulfanyl)furan-2(5H)-one
- 4-Methoxy-5-(ethylsulfanyl)furan-2(5H)-one
- 4-Methoxy-5-(phenylsulfanyl)thiophene-2(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Properties
CAS No. |
108932-52-1 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-methoxy-2-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O3S/c1-13-9-7-10(12)14-11(9)15-8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
ABYVSQSHTJYJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















